5-Chloro-2-methyl-1H-imidazole
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Description
5-Chloro-2-methyl-1H-imidazole is a 5-halo-1-methylimidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methyl-1H-imidazole is C4H5ClN2 . Its molecular weight is 116.549 . The IUPAC Standard InChI is InChI=1S/C4H5ClN2/c1-7-3-6-2-4 (7)5/h2-3H,1H3 .Chemical Reactions Analysis
5-Chloro-1-methylimidazole is a 5-halo-1-methylimidazole. It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 167-168 .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
5-chloro-2-methyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZRUSEKCIEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1H-imidazole |
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